2-Bromo-3-fluoro-5-methylbenzoic acid
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Overview
Description
2-Bromo-3-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-fluoro-5-methylbenzoic acid typically involves multiple steps, starting from m-fluorobenzotrifluoride. The synthetic route includes nitration, bromination, reduction, deamination, separation, and hydrolysis . Key reagents used in these steps include sulfuric acid, dibromohydantoin, acetic acid, ammonium chloride, and reduced iron powder .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for cost-effectiveness and safety. The process involves the use of readily available materials and mild reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different carboxylic acid derivatives .
Scientific Research Applications
2-Bromo-3-fluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can lead to changes in biochemical pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 2-Fluoro-5-methylbenzoic acid
Comparison: 2-Bromo-3-fluoro-5-methylbenzoic acid is unique due to the specific positions of the bromine, fluorine, and methyl groups on the aromatic ring. This unique substitution pattern affects its chemical reactivity and physical properties, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H6BrFO2 |
---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
BEFBRJZCQFVYME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Br)C(=O)O |
Origin of Product |
United States |
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